

Formamide-d1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Formamide-d1

Cat. No.: B1338169

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **Formamide-d1**, including its chemical properties, and detailed experimental applications. This document focuses on the practical application of formamide in molecular biology, particularly in nucleic acid denaturation for techniques such as fluorescence in situ hybridization (FISH), and its role as an internal standard in analytical chemistry.

Core Properties of Formamide-d1

Formamide-d1 is the deuterated analog of formamide. The substitution of a hydrogen atom with a deuterium atom makes it a valuable tool in a variety of analytical and research applications, particularly where isotopic labeling is required for tracing or as an internal standard.

Property	Value	Citations
CAS Number	35692-88-7	[1][2][3][4]
Molecular Weight	46.05 g/mol	[1][3][4]
Molecular Formula	CH ₂ DNO	[1]
Isotopic Enrichment	99 atom % D	[3]

Applications in Experimental Research

Formamide is a widely used denaturing agent for nucleic acids.[1] Its ability to disrupt the hydrogen bonds between base pairs in DNA and RNA at lower temperatures than heat-based denaturation helps to preserve the morphology of cells and tissues in techniques like in situ hybridization.[5] **Formamide-d1**, in particular, serves as an excellent internal standard for quantitative analyses using nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[6]

Experimental Protocol: Fluorescence in situ Hybridization (FISH)

The following is a generalized protocol for performing FISH on cultured cells, highlighting the critical role of formamide in the denaturation steps.

Materials:

- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde in PBS
- 0.2 N HCl
- Proteinase K solution (0.6 µg/mL)
- 0.2% Glycine in PBS
- Acetylation solution (1.5% Triethanolamine, 0.03 N HCl, 0.25% Acetic anhydride)
- Prehybridization solution (50% formamide, 1× Denhardt's solution, 2×SSC, 10 mM EDTA pH 8.0, 100 µg/mL yeast tRNA, 0.01% Tween-20)
- Probe solution (e.g., 1 µg/mL FITC-labeled RNA probe, 400 µg/mL yeast tRNA diluted with formamide)
- Hybridization Solution (2× Denhardt's solution, 4×SSC, 20 mM EDTA pH 8.0, 0.02% Tween-20, 10% Dextran sulfate)

- Wash Buffer A (50% formamide, 2×SSC, 0.2% Tween-20)
- Mounting medium with DAPI

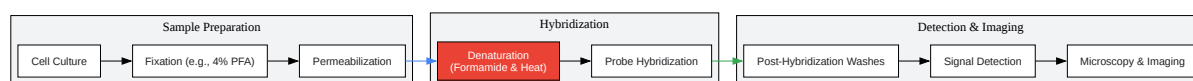
Procedure:

- Cell Preparation and Fixation:
 - Wash cultured cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde at room temperature for 20 minutes.[\[7\]](#)
 - Wash twice with PBS.
- Pretreatment:
 - Incubate cells in 0.2 N HCl for 20 minutes at room temperature.
 - Wash with nuclease-free water.
 - Treat with Proteinase K solution for 7 minutes at 37°C. The concentration and time may need optimization.
 - Stop the reaction by incubating with 0.2% Glycine/PBS for 10 minutes at room temperature.
 - Wash twice with PBS and then with nuclease-free water.
 - Fix again with 4% paraformaldehyde for 20 minutes.
 - Wash with PBS and then with nuclease-free water.
 - Incubate in Acetylation solution for 15 minutes at room temperature.
 - Wash with PBS.
- Prehybridization and Hybridization:
 - Incubate the cells in prewarmed (55°C) Prehybridization solution for 2 hours at 55°C.[\[7\]](#)

- Denature the probe solution by heating to 80°C for 10 minutes, followed by quenching on ice for 5 minutes.[7]
- Mix the denatured probe solution with prewarmed (55°C) Hybridization Solution.
- Add the hybridization mixture to the cells and incubate in a humidified chamber at 55°C for at least 16 hours.[7]
- Post-Hybridization Washes and Detection:
 - Wash the cells twice with prewarmed (55°C) Wash Buffer A for 30 minutes each.
 - Wash with PBS.
 - Proceed with any necessary antibody incubations for signal amplification if using hapten-labeled probes.
 - Wash three times with 0.2% Tween-20 in PBS for 5 minutes each.
 - Wash with PBS.
 - Mount the slide with a mounting medium containing DAPI for nuclear counterstaining.

Logical Workflow and Visualization

The following diagram illustrates the key stages of a typical Fluorescence in situ Hybridization (FISH) experiment, emphasizing the critical denaturation step where formamide is utilized.



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Caption: A simplified workflow of a Fluorescence in situ Hybridization (FISH) experiment.

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